N-benzyl-2-(4-nitrophenoxy)acetamide is an organic compound characterized by its unique structure, which includes a benzyl group, a nitrophenoxy moiety, and an acetamide functional group. Its molecular formula is , and it has a molecular weight of 286.28 g/mol. The compound features a nitro group that can participate in various
Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and sodium hydride or potassium tert-butoxide for substitution reactions.
Research into the biological activity of N-benzyl-2-(4-nitrophenoxy)acetamide suggests potential pharmacological applications. The compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. Its antioxidant capacity has also been noted, indicating possible applications in combating oxidative stress-related diseases .
The synthesis of N-benzyl-2-(4-nitrophenoxy)acetamide typically involves the following steps:
N-benzyl-2-(4-nitrophenoxy)acetamide has several potential applications:
The interaction studies involving N-benzyl-2-(4-nitrophenoxy)acetamide focus on its mechanism of action within biological systems. It may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The nitro group may play a role in redox reactions, while the benzyl and acetamide groups could influence binding affinity and specificity .
Several compounds share structural similarities with N-benzyl-2-(4-nitrophenoxy)acetamide. Here are a few notable examples:
| Compound Name | Key Functional Group Difference | Unique Features |
|---|---|---|
| N-benzyl-2-(4-aminophenoxy)acetamide | Amino group instead of nitro group | Potentially different biological activity profile |
| N-benzyl-2-(4-methoxyphenoxy)acetamide | Methoxy group instead of nitro | Altered electronic properties affecting reactivity |
| N-benzyl-2-(3-nitrophenoxy)acetamide | Nitro group at different position | Potential variations in biological activity |
| N-benzyl-2-(4-hydroxyphenoxy)acetamide | Hydroxy group instead of nitro | May exhibit different solubility and reactivity |
N-benzyl-2-(4-nitrophenoxy)acetamide is unique due to its nitro group, which enables various chemical transformations that are not available to compounds with other substituents. This versatility enhances its potential as an intermediate in organic synthesis and as a candidate for pharmacological studies .
The IUPAC name for this compound is N-benzyl-2-(4-nitrophenoxy)acetamide, reflecting its three core structural components: a benzyl group attached to an acetamide backbone and a 4-nitrophenoxy substituent. The molecular formula is C₁₅H₁₄N₂O₄, with a molecular weight of 286.28 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not explicitly listed | |
| PubChem CID | 2787239 | |
| SMILES | C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)N+[O−] | |
| InChI Key | DQMWYNBADRINBR-UHFFFAOYSA-N |
The compound’s systematic name derives from the acetamide core (N-benzyl-2-acetamide) modified by a 4-nitrophenoxy group at the second carbon. Alternative synonyms include MLS000573692 and Oprea1_341264, though these are primarily used in specialized databases.